molecular formula C6H11BrO2 B8323253 2-(2-Bromoallyl)propane-1,3-diol

2-(2-Bromoallyl)propane-1,3-diol

Cat. No.: B8323253
M. Wt: 195.05 g/mol
InChI Key: VNRMZEYOKAVMTB-UHFFFAOYSA-N
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Description

2-(2-Bromoallyl)propane-1,3-diol is a brominated diol featuring a central propane-1,3-diol backbone with a 2-bromoallyl substituent at the 2-position. While direct references to this compound are absent in the provided evidence, structurally related brominated and functionalized propane-1,3-diol derivatives offer insights into its properties and applications.

Properties

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

2-(2-bromoprop-2-enyl)propane-1,3-diol

InChI

InChI=1S/C6H11BrO2/c1-5(7)2-6(3-8)4-9/h6,8-9H,1-4H2

InChI Key

VNRMZEYOKAVMTB-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(CO)CO)Br

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-(2-Bromoallyl)propane-1,3-diol with structurally analogous compounds, focusing on substituent effects, synthesis, and applications.

Brominated Propane-1,3-diol Derivatives
Compound Name CAS No. Molecular Formula Key Structural Features Applications/Findings References
Bis(bromomethyl)propane-1,3-diol 3296-90-0 C₅H₁₀Br₂O₂ Two bromomethyl groups at 2-position Flame retardant (trade names FR-522, FR-1138); used in polymers and coatings
3-Bromo-2-(bromomethyl)-1-propanol 106023-63-6 C₄H₈Br₂O Bromine at 3-position, bromomethyl at 2 Limited data; potential intermediate in organic synthesis
2-(Bromomethyl)-2-(hydroxymethyl)propane-1,3-diol Not provided C₅H₁₁BrO₃ Bromomethyl and hydroxymethyl groups at 2 Intermediate in PETN derivative synthesis; characterized via ¹H/¹³C-NMR

Key Observations :

  • Substituent Position: Bromine placement significantly alters reactivity. For example, bis(bromomethyl)propane-1,3-diol (two bromomethyl groups) is optimized for flame retardancy, while 3-bromo-2-(bromomethyl)-1-propanol may exhibit different stereochemical reactivity due to its asymmetric substitution .
  • Synthetic Utility : Brominated diols are commonly used as intermediates. highlights their role in synthesizing nitroesters (e.g., PETN derivatives) via nucleophilic substitution or esterification .
Aromatic and Functionalized Propane-1,3-diol Derivatives
Compound Name CAS No. Molecular Formula Key Structural Features Applications/Findings References
2-{4-[(1E)-3-Hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}propane-1,3-diol Not provided C₁₄H₂₀O₇ Phenolic ether with propenyl and methoxy groups Isolated from Clausena emarginata; tested for hepatoprotective activity
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (VBG) Not provided C₁₉H₂₄O₇ Non-phenolic lignin model compound Used in lignin biodegradation studies; metabolized by Pseudomonas acidovorans
2-(3,5-Difluorophenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (VDF) Not provided C₁₇H₁₇F₂O₆ Fluorinated β-O-4 lignin model Studied for oxidative degradation in alkaline conditions; releases difluorophenol

Key Observations :

  • Biological Activity: Phenolic ether derivatives (e.g., compound 9 in ) exhibit hepatoprotective effects, suggesting that propane-1,3-diol frameworks with aromatic substituents may have pharmacological relevance .
  • Lignin Model Systems : Compounds like VBG and VDF mimic lignin’s β-O-4 linkages, enabling studies on enzymatic degradation and oxidative mechanisms .
Amino-Substituted Propane-1,3-diol Derivatives
Compound Name CAS No. Molecular Formula Key Structural Features Applications/Findings References
2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol Not provided C₁₉H₃₃NO₂ Amino group and aromatic chain at 2-position Active pharmaceutical ingredient (fingolimod)

Key Observations :

  • Pharmaceutical Relevance: The amino group in fingolimod enhances its ability to modulate sphingosine-1-phosphate receptors, highlighting how functional group variation expands application scope .

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